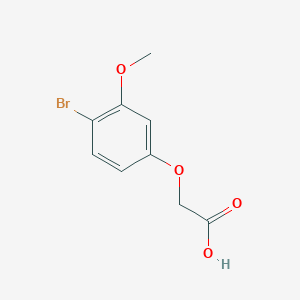
methyl1-cyclopropyl-1H-1,2,3-triazole-5-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 1-cyclopropyl-1H-1,2,3-triazole-5-carboxylate is a chemical compound belonging to the triazole family. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is notable for its unique structure, which includes a cyclopropyl group attached to the triazole ring. The presence of the cyclopropyl group can influence the compound’s chemical properties and reactivity, making it a subject of interest in various fields of research .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-cyclopropyl-1H-1,2,3-triazole-5-carboxylate typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition or “click chemistry.” This reaction is often catalyzed by copper(I) ions and proceeds under mild conditions, making it a convenient method for synthesizing triazole derivatives .
Industrial Production Methods
In an industrial setting, the production of methyl 1-cyclopropyl-1H-1,2,3-triazole-5-carboxylate may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common reagents used in the synthesis include cyclopropyl azide and methyl propiolate, with copper(I) iodide as the catalyst .
化学反应分析
Types of Reactions
Methyl 1-cyclopropyl-1H-1,2,3-triazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The triazole ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted triazole derivatives .
科学研究应用
Methyl 1-cyclopropyl-1H-1,2,3-triazole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is of interest for developing new pharmaceuticals and studying enzyme inhibition.
Industry: It is used in the production of specialty chemicals and materials with specific properties
作用机制
The mechanism of action of methyl 1-cyclopropyl-1H-1,2,3-triazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The triazole ring can bind to enzymes and receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
相似化合物的比较
Similar Compounds
1H-1,2,4-Triazole-3-carboxylate: Another triazole derivative with similar chemical properties but different biological activity.
Methyl-1H-1,2,4-triazole-3-carboxylate: A closely related compound used in similar applications but with distinct reactivity due to the different arrangement of nitrogen atoms
Uniqueness
Methyl 1-cyclopropyl-1H-1,2,3-triazole-5-carboxylate is unique due to the presence of the cyclopropyl group, which can enhance its stability and reactivity. This structural feature distinguishes it from other triazole derivatives and contributes to its specific chemical and biological properties .
属性
分子式 |
C7H9N3O2 |
|---|---|
分子量 |
167.17 g/mol |
IUPAC 名称 |
methyl 3-cyclopropyltriazole-4-carboxylate |
InChI |
InChI=1S/C7H9N3O2/c1-12-7(11)6-4-8-9-10(6)5-2-3-5/h4-5H,2-3H2,1H3 |
InChI 键 |
LSFMSZMYQJFLIA-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CN=NN1C2CC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


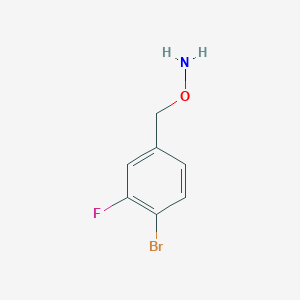
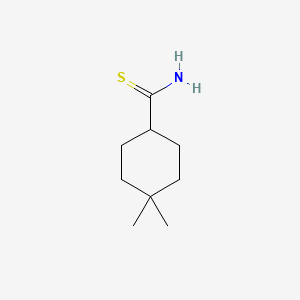
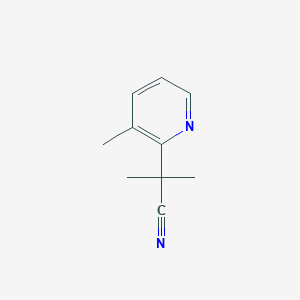
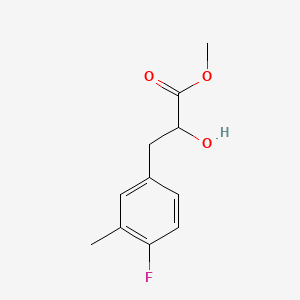

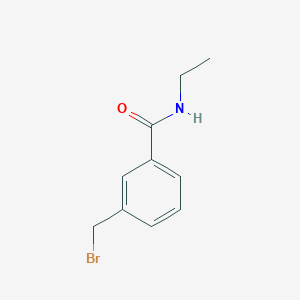
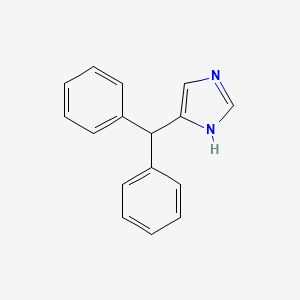
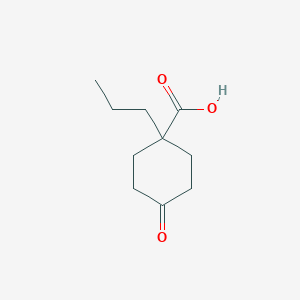
![1-Amino-3-(benzo[d]thiazol-2-yl)propan-2-ol](/img/structure/B13606316.png)
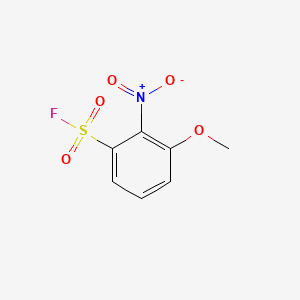
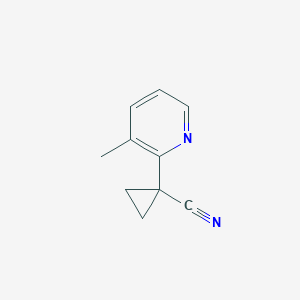

![2'-[(tert-butoxy)carbonyl]-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-7'-carboxylicacid](/img/structure/B13606335.png)
